1-(6-Chloro-5-fluoropyridin-3-YL)ethanone
Overview
Description
1-(6-Chloro-5-fluoropyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity.
Scientific Research Applications
1-(6-Chloro-5-fluoropyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Chloro-5-fluoropyridin-3-YL)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 6-chloro-5-fluoropyridine with acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-5-fluoropyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-fluoropyridin-3-YL)ethanone depends on its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-5-fluoropyridin-3-YL)ethanone: Similar in structure but with different positional isomers of chlorine and fluorine.
1-(5-Chloro-3-fluoropyridin-2-YL)ethanone: Another positional isomer with distinct chemical properties.
Uniqueness
The combination of chlorine and fluorine atoms provides a unique electronic environment, making it a valuable compound for various chemical and biological studies .
Properties
IUPAC Name |
1-(6-chloro-5-fluoropyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)5-2-6(9)7(8)10-3-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDWHRUYDIPLLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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